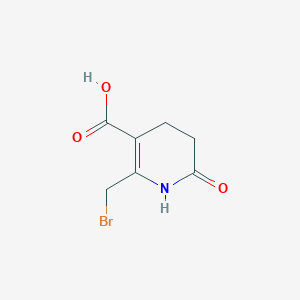

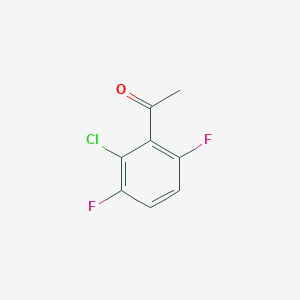

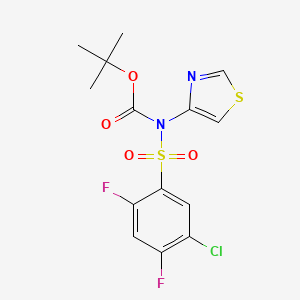

![molecular formula C8H6N2O2S B1457314 Methyl thieno[3,2-D]pyrimidine-4-carboxylate CAS No. 1029144-47-5](/img/structure/B1457314.png)

Methyl thieno[3,2-D]pyrimidine-4-carboxylate

Übersicht

Beschreibung

Methyl thieno[3,2-D]pyrimidine-4-carboxylate is a derivative of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

The synthesis of thieno[3,2-D]pyrimidine derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

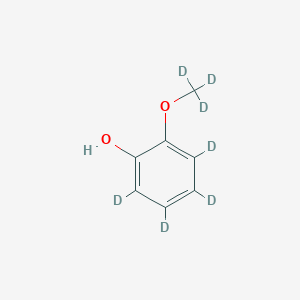

Thienopyrimidines are purine bioisosters, and the use of their skeleton is a key factor in the process of creating new derivatives with predefined properties . Considering the fusion between pyrimidine and thiophene rings, three different thienopyrimidines can be obtained, namely thieno[2,3-D]pyrimidines, thieno[3,2-D]pyrimidines and thieno[3,4-D]pyrimidines .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl thieno[3,2-D]pyrimidine-4-carboxylate derivatives have shown promising results in the field of cancer research . For instance, 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated cytotoxicity and antiproliferative activity against MFC-7 and MDA-MB-231 breast cancer cell lines . The compounds were found to be safe for BLAB 3T3 and MFC-10A cells, making them suitable for subsequent experiments to establish their antitumor activity .

P-gp Mediated Daunorubicin Transport

The structure of QB13, a 4-amino-thieno[2,3-d]pyrimidine, was modified and evaluated as activators of P-gp mediated daunorubicin transport . This suggests potential applications in enhancing the efficacy of daunorubicin, a chemotherapy medication used to treat certain types of cancer.

Anti-Infective Agents

Thienopyrimidines, including Methyl thieno[3,2-D]pyrimidine-4-carboxylate, have been identified as promising scaffolds to develop anti-infective agents . They have shown a broad spectrum of biological properties such as antibacterial, antifungal, antiparasitic, and antiviral activities .

Inhibition of d-Dopachrome Tautomerase Activity

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to inhibit d-Dopachrome Tautomerase activity . This enzyme is involved in the melanin biosynthetic pathway, suggesting potential applications in the treatment of hyperpigmentation disorders.

Inhibition of Dihydrofolate Reductase (DHFR)

Some thienopyrimidine derivatives, such as Piritrexim, have shown good antitumor effects on the carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis, and its inhibition can prevent the growth of cancer cells.

Wirkmechanismus

Target of Action

Methyl thieno[3,2-D]pyrimidine-4-carboxylate primarily targets the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in regulating both vasculogenesis and angiogenesis of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the VEGF/KDR and PDGF receptors, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of VEGF/KDR and PDGF receptors affects several biochemical pathways. These receptors are involved in various signal transduction pathways, which can lead to metastasis and drug resistance . Therefore, the inhibition of these receptors can potentially disrupt these pathways, leading to a decrease in metastasis and drug resistance .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme properties . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of Methyl thieno[3,2-D]pyrimidine-4-carboxylate’s action is the inhibition of cell proliferation and differentiation, which are originated from the action of protein kinases (PKs) . This can lead to a decrease in the progression of cancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)6-7-5(2-3-13-7)9-4-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQJFAKBXWTHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256104 | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029144-47-5 | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029144-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

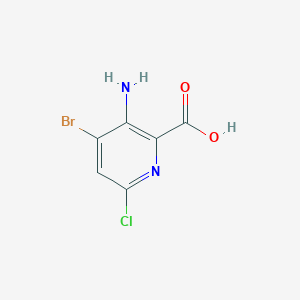

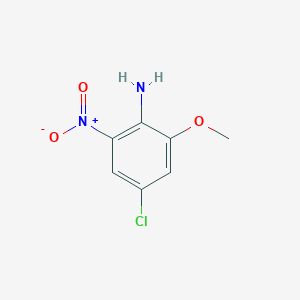

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)